Cas no 1015443-63-6 ((R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl)

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl is a chiral thiomorpholine derivative featuring a pyrrolidine substituent at the 3-position. The compound is presented as a dihydrochloride salt, enhancing its stability and solubility for research applications. The 1,1-dioxide modification imparts distinct electronic and steric properties, making it useful in medicinal chemistry and asymmetric synthesis. Its rigid, functionalized structure serves as a valuable intermediate or building block for the development of pharmacologically active compounds, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors. The high purity and well-defined stereochemistry ensure reproducibility in synthetic and biological studies. Suitable for use in controlled environments requiring precise molecular scaffolds.
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl structure
1015443-63-6 structure
Product name:(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
CAS No:1015443-63-6
MF:C8H16N2O2S.2[HCl]
Molecular Weight:277.212
MDL:MFCD28023891
CID:3162863
PubChem ID:91666895

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl 化学的及び物理的性質

名前と識別子

    • (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
    • 4-[(3R)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride
    • MFCD28023891
    • (R)-4-(Pyrrolidin-3-yl)thiomorpholine1,1-dioxidedihydrochloride
    • E84307
    • 1015443-63-6
    • BS-51727
    • (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
    • 4-[(3R)-pyrrolidin-3-yl]-1??-thiomorpholine-1,1-dione dihydrochloride
    • MDL: MFCD28023891
    • インチ: InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
    • InChIKey: QLZYFIDOIRDQSE-YCBDHFTFSA-N
    • SMILES: C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl

計算された属性

  • 精确分子量: 276.046604g/mol
  • 同位素质量: 276.046604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 277.21g/mol
  • トポロジー分子極性表面積: 57.8Ų

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM484056-250mg
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
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Chemenu
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1PlusChem
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1PlusChem
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eNovation Chemicals LLC
Y1230260-1g
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Chemenu
CM484056-50mg
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
1015443-63-6 97%
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Ambeed
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(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl 関連文献

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HClに関する追加情報

Introduction to (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl and Its Applications in Modern Chemical Biology

CAS No. 1015443-63-6 refers to a specialized chemical compound known as (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research and drug development. The intricate molecular architecture of this compound, featuring a pyrrolidin-3-yl moiety and a thiomorpholine backbone, makes it a promising candidate for various biochemical interactions.

The thiomorpholine moiety is particularly noteworthy, as it introduces a sulfur atom into the morpholine ring, which can significantly influence the compound's solubility, stability, and reactivity. This feature is especially valuable in the design of bioactive molecules, where precise control over physicochemical properties is essential. The presence of a chiral center at the (R) configuration further enhances the compound's potential as a building block for enantiomerically pure pharmaceuticals.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity. The (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl structure aligns well with this trend, offering a versatile platform for drug discovery. Its ability to engage with biological targets through multiple interaction modes, including hydrogen bonding and hydrophobic interactions, makes it an attractive candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. The pyrrolidin-3-yl group and the thiomorpholine dioxide moiety provide multiple sites for functionalization, allowing researchers to tailor the compound's binding affinity and selectivity towards specific kinase targets. Recent studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against certain kinases, making them promising leads for therapeutic intervention.

Another area where this compound shows promise is in the field of central nervous system (CNS) drug development. The unique structural features of (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl contribute to its ability to cross the blood-brain barrier, a critical requirement for effective CNS medications. Preclinical studies have indicated that analogs of this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems. The precise stereochemistry of the (R) configuration ensures that these analogs exhibit optimal pharmacological profiles with minimal off-target effects.

The synthesis of CAS No. 1015443-63-6 involves multi-step organic transformations that highlight the compound's synthetic complexity. The introduction of the thiomorpholine dioxide group requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for research and commercial purposes. These advancements are crucial for facilitating further exploration of the compound's biological activities and therapeutic potential.

In conclusion, (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl represents a significant advancement in chemical biology research. Its unique structural features and versatile functionalization possibilities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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Amadis Chemical Company Limited
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